Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro-
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Overview
Description
Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- is a synthetic compound that belongs to the class of modified nucleobases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 2-methoxybenzyl alcohol to produce 5-bromo-2-methoxybenzyl bromide. This intermediate is then reacted with uracil in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can produce azido derivatives, while oxidation with hydrogen peroxide can yield hydroxylated products.
Scientific Research Applications
Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by incorporating into DNA or RNA strands, leading to disruptions in replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzyl derivatives: These compounds share structural similarities but differ in their functional groups.
Fluorinated uracil derivatives: Compounds like 5-fluorouracil, which is widely used in cancer treatment.
Uniqueness
Uracil, 1-(5-bromo-2-methoxybenzyl)-5-fluoro- is unique due to the combination of bromine, methoxy, and fluorine substituents, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
67207-97-0 |
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Molecular Formula |
C12H10BrFN2O3 |
Molecular Weight |
329.12 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10BrFN2O3/c1-19-10-3-2-8(13)4-7(10)5-16-6-9(14)11(17)15-12(16)18/h2-4,6H,5H2,1H3,(H,15,17,18) |
InChI Key |
MZZSZJKETOIROF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
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